molecular formula C25H24N2O3 B4368087 N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4368087
M. Wt: 400.5 g/mol
InChI Key: QLTAAKWGKJLIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes an isoxazole ring, a methoxyphenyl group, and dibenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of Dibenzyl Groups: The dibenzyl groups can be attached through a reductive amination reaction using benzylamine and a suitable reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-3-chloro-4-methoxybenzenesulfonamide
  • N,N-dibenzyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-amine

Uniqueness

N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N,N-dibenzyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-29-23-15-9-8-14-21(23)22-16-24(30-26-22)25(28)27(17-19-10-4-2-5-11-19)18-20-12-6-3-7-13-20/h2-15,24H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTAAKWGKJLIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
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N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
N~5~,N~5~-DIBENZYL-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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